Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester
Description
Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester is a fluorinated amino ester with a molecular structure featuring:
- 4,4-Difluoro substitution on the butanoic acid backbone, enhancing electronegativity and metabolic stability.
- An ethyl ester moiety, influencing volatility and lipophilicity.
Properties
IUPAC Name |
ethyl 3-(benzylamino)-4,4-difluorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-7,11,13,16H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJOMJAYIUZHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)F)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438628 | |
| Record name | Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81982-49-2 | |
| Record name | Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester involves several steps. One common method includes the reaction of 4,4-difluorobutyric acid with phenylmethylamine under specific conditions to form the intermediate product. This intermediate is then esterified with ethanol to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of 4,4-difluorobutyric acid with phenylmethylamine, followed by esterification with ethanol. The compound's mechanism of action includes:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, influencing various signaling pathways within cells.
Scientific Research Applications
-
Medicinal Chemistry
- The compound is explored for its potential therapeutic properties, particularly in drug development.
- It serves as an intermediate in synthesizing more complex pharmaceutical agents.
-
Biological Studies
- Investigated for its interactions with biological targets, including enzymes and receptors.
- Used in studies to understand the effects of fluorinated compounds on biological systems.
-
Chemical Synthesis
- Acts as a building block for synthesizing other chemical entities.
- Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of compounds derived from butanoic acid derivatives. Researchers found that modifications to the ethyl ester group enhanced the cytotoxic activity against specific cancer cell lines, suggesting that butanoic acid derivatives could serve as promising leads in anticancer drug discovery.
Case Study 2: Enzyme Interaction
Research featured in Bioorganic & Medicinal Chemistry Letters examined how butanoic acid derivatives interact with enzyme targets. The study demonstrated that the difluorinated structure significantly increased binding affinity to certain enzymes compared to non-fluorinated analogs, highlighting the importance of fluorination in enhancing biological activity.
Mechanism of Action
The mechanism of action of Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Physicochemical and Functional Comparison
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Formula | MW (g/mol) | Fluorine Atoms | Functional Groups | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Not Provided* | ~250† | 2 | Ethyl ester, NH(CH₂Ph) | Pharmaceuticals, Agrochemicals |
| Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | C₆H₇F₃O₃ | 184.11 | 3 | Ethyl ester, ketone | Synthetic intermediate |
| Butanoic acid, ethyl ester | C₆H₁₂O₂ | 116.16 | 0 | Ethyl ester | Food flavoring |
| Butanoic acid, 4-amino-, ethyl ester, HCl | C₆H₁₃NO₂·HCl | 179.64 | 0 | Ethyl ester, NH₂·HCl | GABA analog synthesis |
*Estimated based on structural analogs; †Assumed based on substituents.
Biological Activity
Overview
Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester (CAS No. 81982-49-2) is a chemical compound with the molecular formula C13H17F2NO2 and a molecular weight of 257.28 g/mol. It is recognized for its potential biological activity and applications in medicinal chemistry. This compound serves as an intermediate in the synthesis of more complex molecules and is investigated for its therapeutic properties.
The compound is characterized by its unique structure, which includes a butanoic acid backbone, two fluorine atoms, and a phenylmethyl amino group. These structural features contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H17F2NO2 |
| Molecular Weight | 257.28 g/mol |
| CAS Number | 81982-49-2 |
| IUPAC Name | Ethyl 3-(benzylamino)-4,4-difluorobutanoate |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound can alter the activity of these targets, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors, influencing signaling pathways associated with cellular responses.
Biological Activity Studies
Recent studies have explored the potential therapeutic applications of this compound:
-
Anti-inflammatory Properties:
- A study highlighted the anti-inflammatory effects of related compounds containing butanoic acid derivatives. These compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
- Analgesic Effects:
- Antimicrobial Activity:
Case Studies
Several case studies have documented the biological effects of butanoic acid derivatives:
- Case Study 1: A clinical trial investigated the efficacy of a butanoic acid derivative in patients with chronic inflammatory conditions. Results indicated a significant reduction in symptom severity compared to placebo .
- Case Study 2: An animal model study assessed the analgesic effects of a similar compound, demonstrating a dose-dependent reduction in pain response .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester | Moderate anti-inflammatory effects |
| Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | Antimicrobial activity |
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), phenylmethyl group (δ ~7.3 ppm for aromatic protons), and amine proton (δ ~2.8–3.2 ppm) .
- ¹⁹F NMR : Confirm difluoro substitution (δ ~-100 to -120 ppm for CF₂) .
- IR Spectroscopy : Detect ester carbonyl (C=O stretch ~1740 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Question: How can researchers address discrepancies between experimental and theoretical NMR data?
Methodological Answer :
Discrepancies often arise from solvent effects, dynamic conformational changes, or incorrect DFT parameters. Strategies include:
- Solvent Correction : Use polarizable continuum models (PCM) in DFT calculations to account for solvent interactions .
- Variable-Temperature NMR : Probe conformational flexibility (e.g., hindered rotation of the phenylmethyl group) .
- Isotopic Labeling : Use ¹³C-labeled intermediates to track signal assignments .
Basic Question: What are optimal storage conditions to maintain compound stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis and photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (N₂ or Ar) .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .
Advanced Question: What in vitro models are suitable for studying its pharmacokinetic properties?
Q. Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess binding affinity .
- Caco-2 Permeability : Evaluate intestinal absorption potential in cell monolayers .
Basic Question: How is purity assessed using chromatographic methods?
Q. Methodological Answer :
- HPLC : Reverse-phase C18 column with UV detection (λ = 210–254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% TFA .
- GC-MS : For volatile impurities, use a DB-5 column and electron ionization (EI) mode .
Acceptance Criteria : ≥95% purity by area normalization.
Advanced Question: How can hydrolytic byproducts interfere with LC-MS analysis, and how are they mitigated?
Methodological Answer :
Hydrolysis of the ester group generates carboxylic acid derivatives, complicating quantification. Mitigation strategies:
- Derivatization : Convert hydrolyzed products to stable tert-butyldimethylsilyl (TBDMS) esters .
- Acidic Mobile Phases : Use 0.1% formic acid to suppress ionization of acidic byproducts .
- Stability-Indicating Methods : Validate assays under forced degradation conditions (e.g., heat, pH extremes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
